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Introduction

GSK3186899, also known as DDD853651 and subsequently DNDI-6899, is a preclinical
development candidate for the treatment of visceral leishmaniasis (VL).[1][2] This devastating
disease, caused by protozoan parasites of the Leishmania genus, is fatal if left untreated.[2][3]
[4] Current therapeutic options for VL are hampered by issues such as toxicity, variable
efficacy, and the emergence of resistance, creating a significant unmet medical need for novel
treatments.[1][2][3][4] GSK3186899 emerged from a phenotypic screening campaign against
Leishmania donovani, the primary causative agent of VL.[1][2] The compound was developed
through a collaboration between GlaxoSmithKline (GSK) and the Drug Discovery Unit at the
University of Dundee.[5]

Mechanism of Action

GSK3186899 acts as an inhibitor of the Leishmania donovani cdc-2-related kinase 12
(CRK12).[6][7] This kinase is understood to be involved in the regulation of transcription and
cell division within the parasite.[8] The identification of CRK12 as the target was achieved
through a combination of chemical proteomics and genetic approaches.[8] This novel
mechanism of action, targeting a key regulatory enzyme in the parasite, presents a promising
avenue for overcoming resistance to existing therapies.

Signaling Pathway Diagram
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Caption: Mechanism of action of GSK3186899 in Leishmania donovani.

Preclinical Efficacy

GSK3186899 has demonstrated significant activity against Leishmania donovani in both in vitro

and in vivo models.

In Vitro Activity

The compound shows potent activity in intra-macrophage assays, which are considered highly

relevant to the disease pathology as the amastigote stage of the parasite resides within host

macrophages.
. Target

Assay Type Cell Line . Parameter Value Reference
Organism

Intra-
L. donovani

macrophage THP-1 ) EC50 1.4 uM [6]
amastigotes

assay

Cytotoxicity HepG2 Human [1]

In Vivo Efficacy

In a mouse model of visceral leishmaniasis, GSK3186899 demonstrated efficacy comparable

to the current oral standard of care, miltefosine.[6]
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. . Reduction .
Animal Dosing . . . Compariso
. Duration in Parasite Reference
Model Regimen n
Load
25 mg/kg,
) ) Comparable
Balb/c mice oral, twice 10 days 99% ) ) [6]
) to miltefosine
daily

Pharmacokinetics and Safety Profile

The development of GSK3186899 focused on optimizing its pharmacokinetic properties to
achieve a balance between metabolic stability and solubility.[1][2] While detailed
pharmacokinetic parameters from preclinical studies are not fully disclosed in the provided
literature, the compound was advanced as a preclinical candidate based on a favorable profile.

[°]

Non-Good Laboratory Practice (GLP) preclinical safety assessments, including cardiovascular
and genotoxicity studies, did not reveal any significant issues that would impede further
development, suggesting a suitable therapeutic window.[6]

Clinical Development

GSK3186899 was nominated as a clinical candidate in 2018.[5] A Phase | single ascending
dose study in healthy volunteers was successfully completed in 2019.[5] In 2021, GSK
discontinued its development efforts, and the Drugs for Neglected Diseases initiative (DNDi)
assumed responsibility for the compound's progression.[5] DNDi has prioritized its
development due to its unique mechanism of action.[5] A Phase | multiple ascending dose
study, including an assessment of food effect, is anticipated to commence in early 2025.[5]

Clinical Development Timeline
. Phase | ! Phase |
D:\ifgn;ﬁi t Single Ascending Dose Trans(fzeézti)DNDl Multiple Ascending Dose
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Caption: Clinical development timeline for GSK3186899 (DNDI-6899).

Experimental Protocols
Intra-macrophage Leishmania donovani Activity Assay

This assay is crucial for determining the efficacy of compounds against the clinically relevant
amastigote stage of the parasite.

¢ Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into
macrophages.

 Infection: The differentiated THP-1 cells are infected with Leishmania donovani amastigotes.

e Compound Treatment: A dilution series of the test compound (GSK3186899) is added to the
infected cells.

 Incubation: The treated, infected cells are incubated for a defined period to allow for
compound action and parasite proliferation.

o Assessment: The parasite load in the macrophages is quantified, typically using high-content
imaging or other methods, to determine the extent of parasite inhibition.

o Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-
response curve.

In Vivo Mouse Efficacy Model for Visceral Leishmaniasis

This model assesses the therapeutic potential of a compound in a living organism.
o Animal Model: Female Balb/c mice are used for this model.

« Infection: Mice are infected with Leishmania donovani amastigotes. The infection is allowed
to establish for a period, typically 7 days.[1]

o Treatment Groups: The infected mice are randomized into treatment groups, including a
vehicle control group, a positive control group (e.g., miltefosine), and groups receiving
different doses of the test compound (GSK3186899).
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e Dosing: The compound is administered orally according to the specified regimen (e.g., 25
mg/kg, twice daily for 10 days).

o Endpoint: At the end of the treatment period, the mice are euthanized, and the parasite
burden in the liver is quantified. This is often expressed as Leishman-Donovan Units (LDU).

o Data Analysis: The percentage suppression of the parasite load in the treated groups is
calculated relative to the vehicle control group.

Experimental Workflow for In Vivo Efficacy
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Caption: Workflow for the in vivo mouse efficacy model of visceral leishmaniasis.

Conclusion
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GSK3186899 is a promising preclinical candidate for the treatment of visceral leishmaniasis
with a novel mechanism of action targeting the parasite's CRK12. It has demonstrated potent in
vitro and in vivo efficacy, coupled with a favorable preclinical safety profile. The continued
development of this compound by DNDi represents a significant step forward in the search for
new, effective, and safe treatments for this neglected tropical disease. The upcoming Phase |
multiple ascending dose study will be a critical milestone in its clinical evaluation.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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